molecular formula C11H10O3 B8788944 Methyl 2-methylbenzofuran-7-carboxylate CAS No. 92810-80-5

Methyl 2-methylbenzofuran-7-carboxylate

Cat. No. B8788944
CAS RN: 92810-80-5
M. Wt: 190.19 g/mol
InChI Key: ZHCCFARDUKDLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methylbenzofuran-7-carboxylate is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-methylbenzofuran-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-methylbenzofuran-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

92810-80-5

Product Name

Methyl 2-methylbenzofuran-7-carboxylate

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 2-methyl-1-benzofuran-7-carboxylate

InChI

InChI=1S/C11H10O3/c1-7-6-8-4-3-5-9(10(8)14-7)11(12)13-2/h3-6H,1-2H3

InChI Key

ZHCCFARDUKDLOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.02 g of methyl 2-hydroxy-3-(2-nitro-1-propenyl)benzoate, 4.75 g of iron powder and 40 ml of acetic acid is heated at 70° C. for 25 minutes. Toluene is added to the reaction mixture, and the mixture is filtered and washed with chloroform. The washings and the filtrate are combined and the mixture is evaporated under reduced pressure to remove solvent. 50 ml of toluene, 2.43 g of p-toluenesulfonic acid monohydrate and 1 ml of water are added to the residue. The mixture is refluxed for 50 minutes and further refluxed 20 minutes while removing water azeotropically. Ethyl acetate is added to the reaction mixture. The mixture is washed successively with water and an aqueous saturated sodium bicarbonate solution, dried and evaporated to remove solvent. The residue is purified by silica gel column chromatography to give 1.24 g of methyl 2-methylbenzofuran-7-carboxylate as colorless oil.
Name
methyl 2-hydroxy-3-(2-nitro-1-propenyl)benzoate
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
4.75 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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